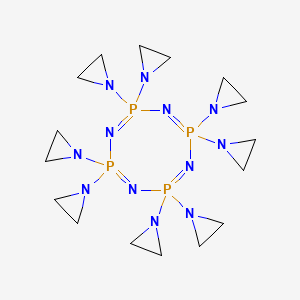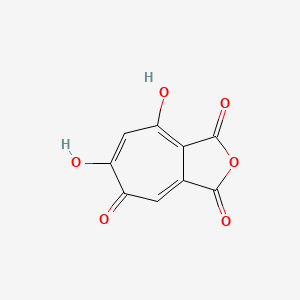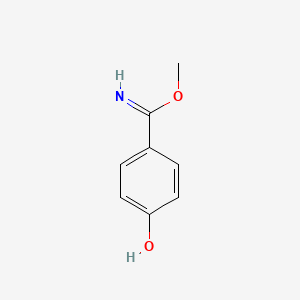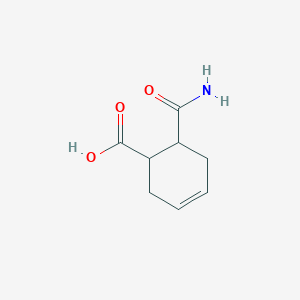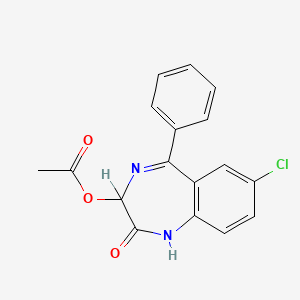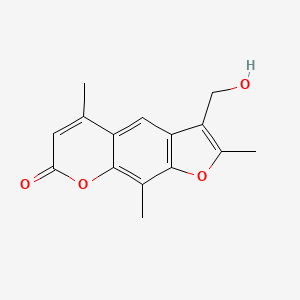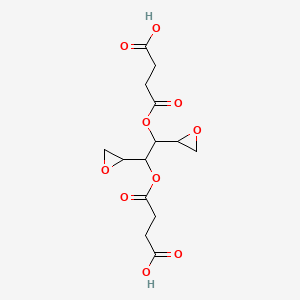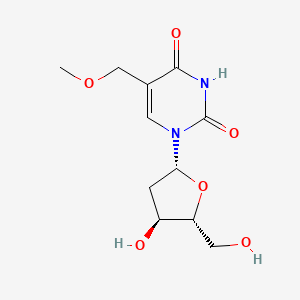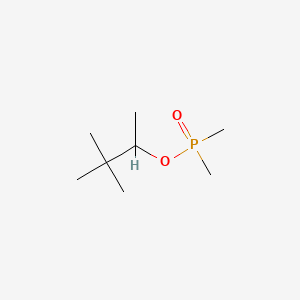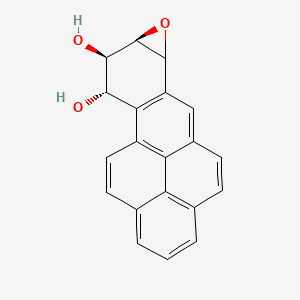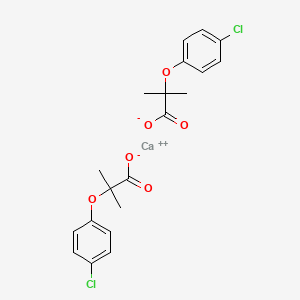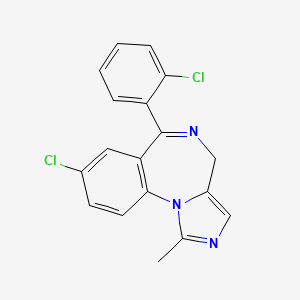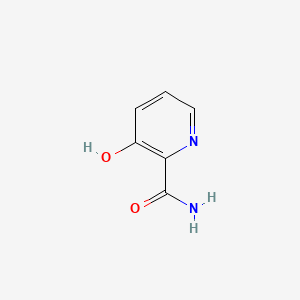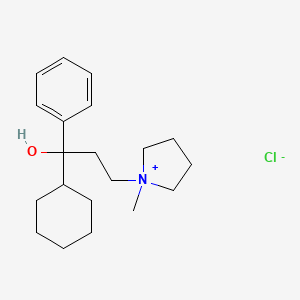
Hydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydride is the general name for the hydrogen anion H(-), to be used without regard to the hydrogen nuclear mass (either for hydrogen in its natural abundance or where it is not desired to distinguish between the isotopes).
Metal hydrides are either liquids or solids shipped within a solution. This material will react vigorously in water or upon exposure to air to generate flammable fumes. Contact with the material may cause burns to skin, eyes, and mucous membranes, and it may be toxic by ingestion, inhalation or skin absorption.
Aplicaciones Científicas De Investigación
Hydrogen Storage and Economy
Hydrides, particularly metal hydrides, are essential in the development of hydrogen storage technologies. They offer a reversible method for hydrogen storage, crucial for the potential future hydrogen economy. Studies on nickel hydrides, for instance, have demonstrated their significance in hydrogen storage due to their ability to store hydrogen reversibly (Quaas et al., 2009). Furthermore, reactive hydride composites have shown promise in improving storage properties, addressing issues like thermal stability and reversibility (Pan Gang, 2011).
Catalysis and Chemical Reactions
Hydrides play a significant role in catalysis and chemical reactions. Metal-free hydrides, for instance, are increasingly relevant in catalysis due to their roles in hydrogen activation and electrocatalytic CO2 reduction (Ilic et al., 2018). Their thermodynamic and kinetic properties are pivotal in the design of hydrides for specific applications.
Materials Science and Engineering
In materials science, hydrides contribute significantly to the development of new materials with unique properties. For example, palladium hydrides are notable in molecular simulations for their practical, industrial, and scientific applications (Hijazi et al., 2018). Additionally, hydride films can exhibit changes in optical properties, useful in fields like architecture and laser technology (Freemantle, 1996).
Environmental and Safety Applications
Hydrides are also employed in environmental and safety applications. For instance, they are used in the monitoring and control of hazardous hydride gases, crucial in modern research and production environments (Roy, 1987). Metal hydrides in engineering systems offer diverse applications, including thermal systems, semiconductors, and biomimetic systems (Bhuiya et al., 2015).
Clean Energy Technologies
Significantly, hydrides are integral to clean energy technologies. They are used in solar collectors, smart windows, sensors, and batteries. Research in this area has expanded, particularly in complex metal hydrides for hydrogen storage (Ronnebro & Majzoub, 2013).
Propiedades
Número CAS |
12184-88-2 |
|---|---|
Nombre del producto |
Hydride |
Fórmula molecular |
H- |
Peso molecular |
1.008 g/mol |
Nombre IUPAC |
hydride |
InChI |
InChI=1S/H/q-1 |
Clave InChI |
KLGZELKXQMTEMM-UHFFFAOYSA-N |
SMILES |
[H-] |
SMILES canónico |
[H-] |
Otros números CAS |
12184-88-2 |
Descripción física |
Metal hydrides are either liquids or solids shipped within a solution. This material will react vigorously in water or upon exposure to air to generate flammable fumes. Contact with the material may cause burns to skin, eyes, and mucous membranes, and it may be toxic by ingestion, inhalation or skin absorption. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



